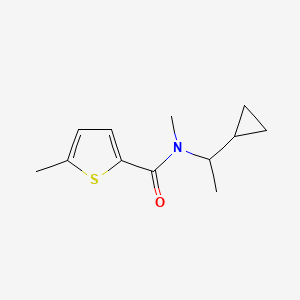
N-(1-cyclopropylethyl)-N,5-dimethylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N,5-dimethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPET, and it is a synthetic compound that belongs to the class of thiophene carboxamides.
Mecanismo De Acción
The mechanism of action of CPET is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. CPET also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CPET has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the cell cycle. CPET has been shown to have anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPET has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also exhibits potent activity against various cancer cell lines and microbial strains, making it a potential candidate for the development of new drugs. However, CPET has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving CPET. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Moreover, further research is needed to elucidate the mechanism of action of CPET and to optimize its synthesis and formulation.
Métodos De Síntesis
The synthesis of CPET involves the reaction of 2-amino-5,5-dimethyl-1,3-thiazole with 1-cyclopropylethylamine in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CPET has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It also possesses antimicrobial activity against various bacterial and fungal strains. Moreover, CPET has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-4-7-11(15-8)12(14)13(3)9(2)10-5-6-10/h4,7,9-10H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPXOHKFSBNJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)
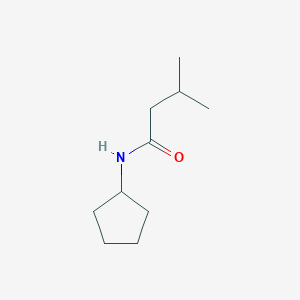
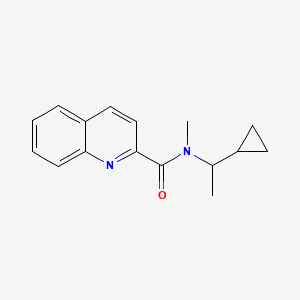
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
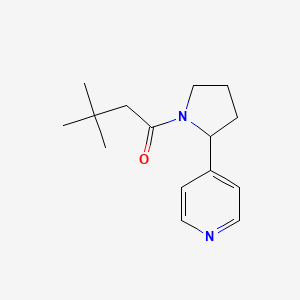
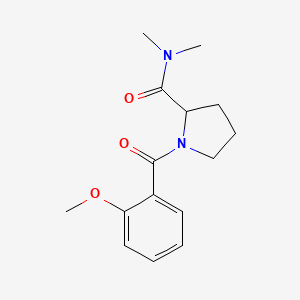
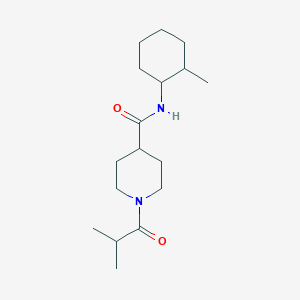
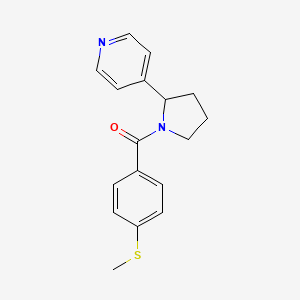
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)